![molecular formula C19H23N3O5S B10988895 4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B10988895.png)
4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a pyridinone core, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where the piperazine moiety reacts with a suitable electrophile.
Attachment of the Sulfonyl Group: The sulfonyl group is usually introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyridinone core can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Pharmacology: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Protein Binding: Binding to specific proteins and altering their function or stability.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: A dopamine transporter reuptake inhibitor with a similar piperazine and sulfonyl structure.
4-hydroxy-N,N,2-trimethyl-1-(4-methylphenyl)sulfonyl-1H-benzimidazole-6-carboxamide: A benzimidazole derivative with similar functional groups.
Uniqueness
4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one is unique due to its specific combination of a pyridinone core, piperazine ring, and sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H23N3O5S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-1-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]pyridin-2-one |
InChI |
InChI=1S/C19H23N3O5S/c1-14-3-5-17(6-4-14)28(26,27)21-9-7-20(8-10-21)19(25)13-22-15(2)11-16(23)12-18(22)24/h3-6,11-12,23H,7-10,13H2,1-2H3 |
InChI Key |
BLTBGRJGLSFGJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C(=CC(=CC3=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-chlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10988817.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10988823.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B10988835.png)
![N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10988843.png)
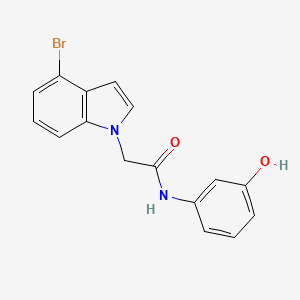
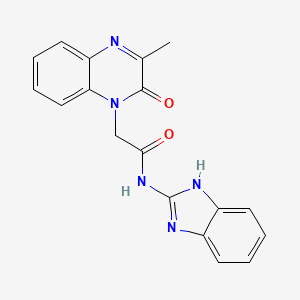
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10988867.png)
![2-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide](/img/structure/B10988878.png)
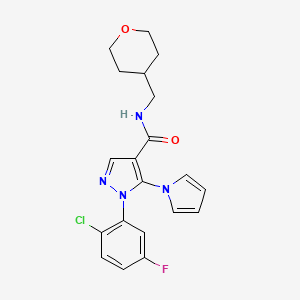
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B10988886.png)
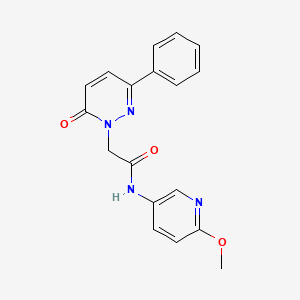
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10988903.png)
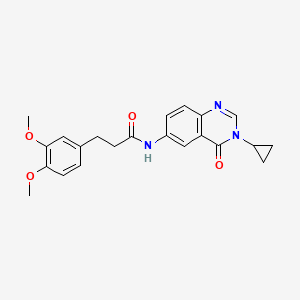
methanone](/img/structure/B10988912.png)
